6-Bromo-3-fluoropyridine-2-carbaldehyde
Overview
Description
6-Bromo-3-fluoropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, featuring both bromine and fluorine substituents on the pyridine ring, along with an aldehyde functional group.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
As a building block in supramolecular chemistry and a ligand for transition metal catalysts and luminescent complexes, it likely contributes to the formation of complex structures and the facilitation of various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can impact its stability, with recommended storage in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can affect its distribution in the body and its bioavailability .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and as a ligand for transition metal catalysts and luminescent complexes . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of reaction intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-fluoropyridine-2-carbaldehyde can be synthesized through various methodsThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 6-Bromo-3-fluoropyridine-2-carboxylic acid.
Reduction: 6-Bromo-3-fluoropyridine-2-methanol.
Scientific Research Applications
6-Bromo-3-fluoropyridine-2-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of new drugs with improved efficacy and selectivity.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Lacks the fluorine substituent, leading to different reactivity and applications.
5-Bromo-3-fluoropyridine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical behavior and uses.
3-Fluoro-6-bromo-2-pyridinecarboxaldehyde: Another positional isomer with distinct properties and applications.
Uniqueness
6-Bromo-3-fluoropyridine-2-carbaldehyde is unique due to the specific positioning of the bromine, fluorine, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-bromo-3-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBRCFKSFRYJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585979 | |
Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-36-7 | |
Record name | 6-Bromo-3-fluoro-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885267-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-fluoropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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